molecular formula C8H12O2 B2644831 1-Oxaspiro[4.4]nonan-3-one CAS No. 90199-32-9

1-Oxaspiro[4.4]nonan-3-one

Cat. No.: B2644831
CAS No.: 90199-32-9
M. Wt: 140.182
InChI Key: RHMPSVCWYNYRDG-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-one is a heterocyclic organic compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, where a tetrahydrofuran ring is fused to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.4]nonan-3-one can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic structure. The reaction typically requires heating under reflux conditions to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for 1-oxaspiro[4Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxaspiro[4.4]nonan-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-oxaspiro[4.4]nonan-3-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[4.4]nonan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-5-8(10-6-7)3-1-2-4-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPSVCWYNYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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